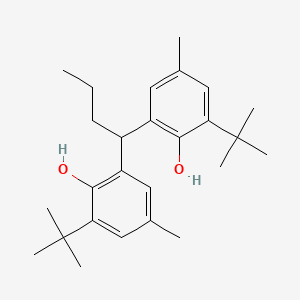

2,2'-Butylidenebis(6-tert-butyl-p-cresol)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

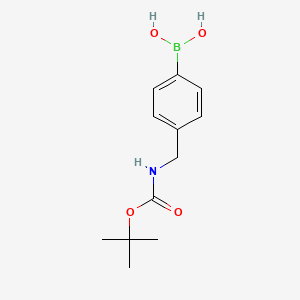

2,2’-Butylidenebis(6-tert-butyl-p-cresol) is a phenolic antioxidant commonly used in increasing the oxidation stability in rubber and plastic industries . It has a molecular formula of C26H38O2 and a molecular weight of 382.58 .

Synthesis Analysis

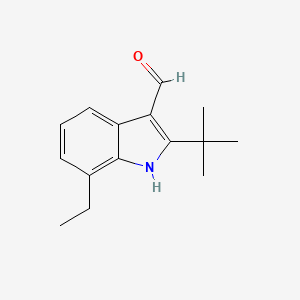

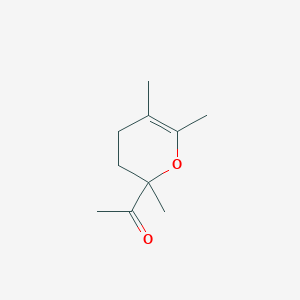

The synthesis of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) involves the use of 4-methyl-6-tert-butylphenol and butyraldehyde. The reaction is carried out in a three-necked flask equipped with a reflux condenser, a thermometer, and an electric stirrer, under nitrogen protection .Molecular Structure Analysis

The molecular structure of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) is based on its molecular formula, C26H38O2 . More detailed information about its structure may be available in specialized chemical databases .Chemical Reactions Analysis

The synthesis of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) involves a reaction with sulfuric acid and sodium dodecyl benzene sulfonate in water at 90°C for 10 hours .Aplicaciones Científicas De Investigación

2,2’-Butylidenebis(6-tert-butyl-p-cresol): A Comprehensive Analysis

Rubber Industry Application: This compound is used in the rubber industry, particularly in enhancing the thermo-reversibility of bromobutyl rubber matrices. It helps improve the overall performance of rubber products by providing stability at high temperatures .

Biodiesel Oxidation Stability: It serves as an antioxidant in biodiesel, contributing to higher oxidation stability. This application is crucial for the longevity and efficiency of biodiesel fuels .

Soil Microbial Communities Influence: In agricultural research, it has been hypothesized that this compound can affect soil microbial communities. This, in turn, influences the tobacco metabolome and can impact the growth and quality of tobacco leaves .

4. Antioxidation Properties for Research and Industries Due to its excellent antioxidation properties, 2,2’-Butylidenebis(6-tert-butyl-p-cresol) is widely used across various research fields and industries. This includes its use in materials science for biomedical materials, electronic materials, and energy materials.

Gas Capture and Energy Storage: The compound’s modified versions are utilized in gas capture and energy storage applications due to their physicochemical stability and ease of chemical modification .

Biofilm Redox Activity Enhancement: It has been studied for its potential to enhance biofilm redox activity in bioelectrochemical systems (BESs), which could be significant for energy production technologies .

Safety and Hazards

Mecanismo De Acción

Target of Action

2,2’-Butylidenebis(6-tert-butyl-p-cresol) is primarily used as an antioxidant and a stabilizing additive . It is commonly used in the rubber and plastic industries to increase oxidation stability .

Action Environment

The action, efficacy, and stability of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) can be influenced by various environmental factors. For instance, its antioxidant activity may be more pronounced in environments with high levels of oxidative stress. Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and effectiveness .

Propiedades

IUPAC Name |

2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)butyl]-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-10-11-18(19-12-16(2)14-21(23(19)27)25(4,5)6)20-13-17(3)15-22(24(20)28)26(7,8)9/h12-15,18,27-28H,10-11H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIHUDNDPCJCJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399997 |

Source

|

| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Butylidenebis(6-tert-butyl-p-cresol) | |

CAS RN |

4081-14-5 |

Source

|

| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-BUTYLIDENEBIS(6-TERT-BUTYL-P-CRESOL) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)